molecular formula C10H9NO B180331 7,8-dihydro-1H-furo[2,3-g]indole CAS No. 170728-95-7

7,8-dihydro-1H-furo[2,3-g]indole

Cat. No. B180331
M. Wt: 159.18 g/mol
InChI Key: JGMWGDRTILHBMM-UHFFFAOYSA-N
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Patent
US05633276

Procedure details

To a stirred solution of Intermediate 7 (77 mg) in dry THF (5 ml) containing pyridine (0.09 ml) was added acetic anhydride (0.06 ml). After 18 h at 20° C. the mixture was partitioned between 2N Na2CO3 (30 ml) and EtOAc (2×30 ml). The dried extracts were evaporated and the residue chromatographed on silica gel (20 g). Elution with System A (200:8:1) gave the title compound as a colourless crystalline solid (56 mg), m.p. 126°-7° C.
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1.[N:13]1[CH:18]=[CH:17]C=[CH:15][CH:14]=1.C(OC(=O)C)(=[O:21])C>C1COCC1>[N:1]1([CH2:15][CH2:14][NH:13][C:18](=[O:21])[CH3:17])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:12][CH2:11][CH2:10][C:8]3=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
77 mg
Type
reactant
Smiles
N1C=CC2=CC=C3C(=C12)CCO3
Name
Quantity
0.09 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 h at 20° C. the mixture was partitioned between 2N Na2CO3 (30 ml) and EtOAc (2×30 ml)
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (20 g)
WASH
Type
WASH
Details
Elution with System A (200:8:1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCC2=CC=C3C(=C12)CCO3)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.